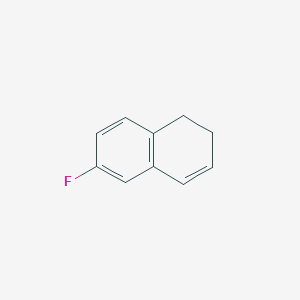

6-Fluoro-1,2-dihydronaphthalene

Description

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-1,2-dihydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F/c11-10-6-5-8-3-1-2-4-9(8)7-10/h2,4-7H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDWSBTOBDAWTMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C1)C=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00585786 | |

| Record name | 6-Fluoro-1,2-dihydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185918-29-0 | |

| Record name | 6-Fluoro-1,2-dihydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 6 Fluoro 1,2 Dihydronaphthalene and Analogous Fluorinated Dihydronaphthalene Scaffolds

Direct Fluorination Strategies for Dihydronaphthalene Systems

The direct introduction of fluorine onto the dihydronaphthalene core represents a primary strategy for the synthesis of fluorinated derivatives. Electrophilic N-F fluorinating agents are key reagents in this approach.

Electrophilic Fluorination Approaches Utilizing N-F Fluorinating Agents

Electrophilic fluorination has emerged as a important method for the synthesis of organofluorine compounds, offering an alternative to traditional nucleophilic methods. Reagents containing a nitrogen-fluorine (N-F) bond are particularly effective due to their stability, safety, and economic viability. consensus.app Among the most common N-F reagents are N-fluorobenzenesulfonimide (NFSI) and Selectfluor. nih.gov These reagents function by delivering an electrophilic fluorine atom to a nucleophilic carbon center. consensus.app The mechanism of this reaction is thought to proceed via an S(_N)2 pathway, although single-electron transfer (SET) mechanisms have also been considered. nih.gov

In the context of dihydronaphthalene systems, the direct fluorination of a dihydronaphthalene derivative has been reported, albeit with low enantioselectivity (19% ee) in an asymmetric variant. acs.org Another study noted the formation of a 2-(5,5-difluoro-6-oxo-5,6-dihydronaphthalen-2-yl)propionic acid derivative as a minor side product during the fluorination of a related naphthalene (B1677914) precursor with NFSI, highlighting the potential for fluorination on the dihydronaphthalene core, though not always as the primary reaction pathway. nih.gov

While direct electrophilic fluorination of the unsubstituted 1,2-dihydronaphthalene (B1214177) to yield 6-fluoro-1,2-dihydronaphthalene is a plausible synthetic route, specific examples with detailed yields and reaction conditions remain to be extensively documented in readily available literature. The reactivity of the dihydronaphthalene system towards electrophilic attack suggests that a mixture of isomers could be expected, with the precise outcome depending on the directing effects of any existing substituents and the specific N-F reagent employed.

Table 1: Examples of Electrophilic Fluorination of Dihydronaphthalene Analogs This table is representative of the types of transformations discussed and will be populated with specific data as more direct examples become available in the literature.

| Substrate | N-F Reagent | Product(s) | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Dihydronaphthalene derivative | Chiral N-F agent | Fluorinated dihydronaphthalene | - | 19 | acs.org |

| 2-(6-methoxynaphthalen-2-yl)propionic acid | NFSI | 2-(5,5-difluoro-6-oxo-5,6-dihydronaphthalen-2-yl)propionic acid | Minor side product | - | nih.gov |

Photocatalytic Fluorination and Derivatization Routes

Visible-light photoredox catalysis has become a powerful tool in modern organic synthesis, enabling the activation of small molecules under mild conditions. This strategy has been successfully applied to the synthesis of fluorinated aromatic compounds. While the direct photocatalytic fluorination of the this compound scaffold is not yet widely reported, related photocatalytic methods for fluorination and derivatization offer potential pathways.

One such method is photocatalytic decarboxylative fluorination, which allows for the synthesis of alkyl fluorides from carboxylic acids. This approach, however, does not directly fluorinate the aromatic ring. The general principle of photoredox catalysis involves the generation of a radical species through single-electron transfer (SET) from a photoexcited catalyst. This radical can then react with a fluorine source. For dihydronaphthalene systems, a hypothetical photocatalytic route could involve the generation of a dihydronaphthyl radical, which would then be trapped by an electrophilic fluorine source. The development of such a direct photocatalytic fluorination of the dihydronaphthalene core would represent a significant advancement in the synthesis of these compounds.

Asymmetric Synthesis and Stereocontrol in Fluorinated Dihydronaphthalene Construction

The synthesis of enantiomerically pure fluorinated dihydronaphthalenes is of significant interest due to the potential for these compounds to exhibit specific biological activities. Several advanced asymmetric methodologies have been developed to control the stereochemistry of these complex molecules.

Enantioenriched 1-Amino-1,2-dihydronaphthalene Derivatives via Divergent Pathways

A notable achievement in the asymmetric synthesis of fluorinated dihydronaphthalene scaffolds is the development of divergent pathways to enantioenriched 1-amino-1,2-dihydronaphthalene derivatives. These strategies provide access to not only the target aminodihydronaphthalenes but also to fluorinated 1,3-amino alcohols from a common intermediate. The key to this divergent approach lies in the careful optimization of the reaction conditions for an elimination step. By adjusting the number of equivalents of base used, the reaction can be directed towards one of two distinct pathways, one of which proceeds through an anchimerically assisted mechanism.

This methodology allows for the synthesis of monofluorinated 1-amino-1,2-dihydronaphthalene derivatives with high levels of enantiopurity. The ability to access multiple, structurally diverse products from a single starting material is a hallmark of efficient and elegant synthetic design.

Table 2: Asymmetric Synthesis of 1-Amino-4-fluoro-1,2-dihydronaphthalene Derivatives Data synthesized from the findings presented in the cited literature.

| Common Intermediate | Base Equivalents | Product Type | Key Feature | Reference |

| Fluorinated Precursor | Optimized amount | Enantioenriched 1-amino-4-fluoro-1,2-dihydronaphthalene | Anchimerically assisted pathway | |

| Fluorinated Precursor | Adjusted amount | Fluorinated 1,3-amino alcohol | Divergent reaction pathway |

Copper-Catalyzed Intramolecular Reductive Cyclization for Chiral Dihydronaphthalene-1-ols

A highly effective method for the asymmetric synthesis of 1,2-dihydronaphthalene-1-ol derivatives involves a copper-catalyzed intramolecular reductive cyclization. acs.org This process utilizes easily accessible benz-tethered 1,3-dienes that contain a ketone moiety. acs.org The reaction proceeds in good yields and with excellent enantio- and diastereoselectivity. acs.org

Mechanistic studies, supported by density functional theory (DFT), have revealed that the reaction proceeds through the in situ formation of (Z)- and (E)-allylcopper intermediates. acs.org These intermediates undergo isomerization, and the major product is formed through the selective intramolecular allylation of the (E)-allylcopper form via a six-membered boat-like transition state. acs.org The resulting chiral dihydronaphthalene-1-ols are biologically active and can be further transformed into fully saturated naphthalene-1-ols. acs.org

Table 3: Copper-Catalyzed Asymmetric Synthesis of 1,2-Dihydronaphthalene-1-ols This table represents the general outcomes of the copper-catalyzed intramolecular reductive cyclization and will be populated with specific substrate-product data as it becomes available.

| Substrate | Catalyst System | Product | Yield (%) | Enantio- & Diastereoselectivity | Reference |

| Benz-tethered 1,3-diene with ketone | Copper catalyst | Chiral 1,2-dihydronaphthalene-1-ol | Good | Excellent | acs.org |

Boron-Catalyzed Asymmetric Allylation in Dihydronaphthalene Synthesis

Boron-catalyzed asymmetric allylation reactions represent a powerful tool for the construction of chiral centers. While not a direct synthesis of the dihydronaphthalene ring system in a single step, this methodology can be applied to create key precursors that can then be cyclized to form the desired scaffold. Specifically, the boron-catalyzed, diastereo- and enantioselective allylation of ketones with allenes provides access to tertiary homoallylic alcohols.

The reaction proceeds through a hydroboration–allylation–transborylation pathway. An enantioenriched boron catalyst facilitates the asymmetric allylation, leading to products with good yield, diastereoselectivity, and enantioselectivity. For the synthesis of dihydronaphthalene derivatives, a suitable ketone precursor containing a tethered allene could be envisioned. The boron-catalyzed allylation would then lead to a chiral homoallylic alcohol that, upon a subsequent cyclization step, would form the dihydronaphthalene ring with stereocontrol. This approach offers a modular and flexible strategy for the construction of complex, chiral dihydronaphthalene structures.

Enantioselective Halogenation and Chlorofluorination Strategies

The introduction of halogen atoms with high enantioselectivity is a critical step in the synthesis of many chiral molecules. In the context of dihydronaphthalene scaffolds, organocatalysis has emerged as a powerful tool for achieving asymmetric halogenation.

Recent advancements have demonstrated the utility of cinchona-alkaloid-based organocatalysts for the highly enantioselective dichlorination of unfunctionalized alkenes. nih.gov This methodology, which utilizes an electrophilic chlorinating agent like 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) and a nucleophilic chloride source such as triethylsilyl chloride (TES-Cl), has shown the potential for extension to other halogenation reactions. nih.gov Notably, by substituting the chloride source with a fluoride source, enantioselective chlorofluorinations of alkenes have been achieved. nih.gov

While direct enantioselective chlorofluorination of this compound has not been extensively detailed, the principles established with other alkenes provide a clear strategic direction. The proposed mechanism suggests that a chiral catalyst activates the electrophilic halogen source and directs its delivery to one face of the alkene, followed by the introduction of the nucleophilic halide from the opposite face.

Table 1: Organocatalytic Enantioselective Dichlorination of 1-Aryl-2-Alkyl Alkenes

| Entry | Alkene Substrate | Catalyst | Chlorinating Agents | Enantiomeric Ratio (e.r.) |

|---|---|---|---|---|

| 1 | (E)-1-phenylprop-1-ene | Unsymmetrical cinchona-alkaloid-based catalyst | DCDMH, TES-Cl | Up to 94:6 |

| 2 | (E)-1-(4-methoxyphenyl)prop-1-ene | Unsymmetrical cinchona-alkaloid-based catalyst | DCDMH, TES-Cl | High |

| 3 | (E)-1-(naphthalen-2-yl)prop-1-ene | Unsymmetrical cinchona-alkaloid-based catalyst | DCDMH, TES-Cl | High |

This table is illustrative of the potential for high enantioselectivity in halogenation reactions of analogous substrates.

This strategy represents a promising avenue for the synthesis of chiral fluorinated and chlorinated dihydronaphthalene derivatives, which are valuable intermediates for various applications.

Resolution of Racemic Fluorinated Hydroaromatic Precursors

Kinetic resolution is a powerful technique for separating enantiomers of a racemic mixture. Enzymatic methods, particularly those employing lipases, have proven to be highly effective for the resolution of a wide range of chiral compounds, including fluorinated molecules. researchgate.netnih.govmdpi.com

Lipase-catalyzed enantioselective transesterification or hydrolysis offers a practical approach to resolving racemic fluorinated hydroaromatic precursors. nih.gov For instance, lipases such as Candida antarctica lipase B (CAL-B) and Pseudomonas cepacia lipase (PSIM) have demonstrated high enantioselectivity in the resolution of fluorinated alcohols and esters. researchgate.netnih.gov

The general principle involves the selective acylation or hydrolysis of one enantiomer in the racemic mixture, leaving the other enantiomer unreacted. The choice of enzyme, acyl donor, and solvent are critical factors that influence the efficiency and enantioselectivity of the resolution.

Table 2: Lipase-Catalyzed Kinetic Resolution of Fluorinated Compounds

| Racemic Substrate | Lipase | Reaction Type | Acyl Donor/Solvent | Products (Enantiomeric Excess, ee) |

|---|---|---|---|---|

| Racemic β-fluorophenyl-substituted β-amino carboxylic ester hydrochlorides | Lipase PSIM (Burkholderia cepasia) | Hydrolysis | iPr2O, Et3N, H2O | (R)-amino esters (≥99% ee) and (S)-amino acids (≥99% ee) nih.gov |

| Racemic 1,1,1-trifluoro-4-phenyl-3-butyn-2-ol | Novozym 435 | Transesterification | Vinyl butanoate / n-hexane | Enantiomerically pure fluorinated propargyl alcohols (>99% ee in some cases) researchgate.net |

| Racemic ethyl esters of fluorinated 3-arylcarboxylic acids | Amano PS | Hydrolysis | Phosphate buffer | (S)-carboxylic acids and unreacted (R)-esters (high ee) mdpi.com |

This enzymatic approach can be readily adapted for the resolution of racemic precursors to this compound, providing access to enantiomerically pure starting materials for further synthetic transformations.

Cycloaddition Reactions in the Formation of Dihydronaphthalene Ring Systems

Cycloaddition reactions are among the most powerful methods for the construction of cyclic systems, and the Diels-Alder reaction, in particular, is a cornerstone of organic synthesis for forming six-membered rings.

Lewis Acid Catalyzed Diels-Alder Cycloadditions Involving Aryl Allenes and Acrylates

An unconventional yet effective approach to constructing dihydronaphthalene skeletons involves the Lewis acid-catalyzed [4+2] cycloaddition of aryl allenes with acrylates. This method provides a direct route to bi- and tricyclic dihydronaphthalene derivatives. The reaction is believed to proceed through a concerted, asynchronous mechanism.

The use of a Lewis acid catalyst is crucial for this transformation, as it activates the acrylate dienophile towards cycloaddition. Mechanistic studies have provided insight into the transition state of this reaction.

Oxidative [4+2] Cycloaddition Sequences

The formation of dihydronaphthalene ring systems can also be achieved through oxidative [4+2] cycloaddition sequences. These methods often involve the in-situ generation of a reactive diene from a more stable precursor, which then undergoes a Diels-Alder reaction.

One such strategy is the dehydrogenative Diels-Alder reaction of styrenes. nih.gov In this approach, a styrene derivative acts as the diene component, reacting with a dienophile to form a cycloadduct that can be subsequently aromatized under oxidative conditions to yield a naphthalene derivative. nih.gov By controlling the reaction conditions, it is possible to isolate the intermediate dihydronaphthalene. The intramolecular version of this reaction has been shown to suffer from low yields and the formation of product mixtures, but it remains a viable pathway to functionalized dihydronaphthalenes. nih.gov

Another approach involves a tandem sequence of aldol condensation, Diels-Alder reaction, and aromatization. nih.gov For example, the reaction of a dienone (formed in situ from an aldol condensation) with an acetylenic dienophile can lead to a dihydronaphthalene product after isomerization and oxidation. nih.gov

These oxidative cycloaddition strategies offer versatile routes to substituted dihydronaphthalene scaffolds from readily available starting materials.

Ring Transformations and Rearrangements Involving Dihydronaphthalene Precursors

Dihydronaphthalene scaffolds can serve as versatile precursors for further skeletal modifications, allowing access to other important carbocyclic systems.

Oxidative Ring Contraction from 1,2-Dihydronaphthalenes to Indanes

A significant ring transformation of 1,2-dihydronaphthalenes is their oxidative ring contraction to form indane derivatives. This rearrangement can be effectively promoted by hypervalent iodine(III) reagents, such as PhI(OTs)OH. This method provides a diastereoselective route to trans-1,3-disubstituted indanes.

The reaction proceeds under mild conditions and is tolerant of various solvents, including methanol (B129727), acetonitrile, and fluorinated alcohols. The mechanism is believed to involve an oxidative rearrangement where the six-membered ring of the dihydronaphthalene contracts to the five-membered indane ring. This transformation is particularly valuable for the synthesis of biologically active molecules containing the indane core.

Ring-Opening Reactions of Oxa(aza)benzonorbornadienes Leading to Substituted Dihydronaphthalenes

The transition metal-catalyzed ring-opening of strained bicyclic alkenes like oxa- and azabenzonorbornadienes has emerged as a powerful strategy for the stereocontrolled synthesis of highly functionalized dihydronaphthalenes. These reactions, often cocatalyzed by a Lewis acid, allow for the introduction of a wide range of substituents onto the dihydronaphthalene framework.

A notable example is the iridium-catalyzed asymmetric ring-opening of oxabenzonorbornadienes with N-substituted piperazine nucleophiles. mdpi.comnih.gov In a specific application of this methodology, the reaction of an oxabenzonorbornadiene with 1-(2-fluorophenyl)piperazine, catalyzed by an iridium complex, affords a trans-1,2-disubstituted dihydronaphthalene derivative bearing a fluorine atom on the phenyl ring of the piperazine moiety. mdpi.com The reaction proceeds with high yield, although the enantioselectivity is moderate. mdpi.com

The choice of chiral ligand, solvent, and temperature plays a crucial role in the outcome of these reactions. For instance, the use of (S)-p-Tol-BINAP as a chiral ligand in tetrahydrofuran (THF) as a solvent at reflux temperature has been found to be effective for this transformation. mdpi.com

| Entry | Chiral Ligand | Solvent | Temperature (°C) | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| 1 | (S)-BINAP | THF | Reflux | 98 | 2 |

| 2 | (S)-p-Tol-BINAP | THF | Reflux | 99 | 54 |

| 3 | (S)-p-Tol-BINAP | CH2Cl2 | Reflux | 15 | 56 |

| 4 | (S)-p-Tol-BINAP | THF | 25 | No Reaction | - |

Multi-Component and One-Pot Synthetic Approaches

Multi-component and one-pot reactions have gained significant attention in modern organic synthesis due to their efficiency in building molecular complexity from simple starting materials in a single operation, thereby reducing waste and saving time.

Sequential reaction cascades, often described as a form of "molecular origami," allow for the construction of complex molecular architectures through a series of programmed bond-forming events. mdpi.comresearchgate.net A notable example is the synthesis of gem-difluorinated tetralins, which are structurally analogous to dihydronaphthalenes, from 1,3-diaryl cyclobutanols. researchgate.netnih.gov This one-pot cascade involves an acid-catalyzed unmasking and fluorination of the cyclobutanol to generate a homoallylic fluoride in situ. researchgate.netnih.gov This intermediate then undergoes an I(I)/I(III) catalytic cycle, proceeding through a phenonium ion rearrangement to form an isolable 1,3,3-trifluoride. researchgate.netnih.gov The final step is a C(sp³)–F bond activation, facilitated by hexafluoroisopropanol (HFIP), to forge the difluorinated tetralin scaffold. researchgate.netnih.gov This modular strategy allows for the interception of intermediates, providing a platform for generating structural diversity. researchgate.netnih.gov

| Starting Material | Key Steps | Product | Yield (%) |

|---|---|---|---|

| 1,3-Diaryl Cyclobutanol | 1. Acid-catalyzed unmasking/fluorination 2. I(I)/I(III) catalysis via phenonium ion rearrangement 3. C(sp³)–F bond activation | gem-Difluorinated Tetralin | Up to 75% |

A one-pot, two-step, multi-bond-forming process has been developed for the synthesis of amino-substituted 1,4-dihydronaphthalenes. nih.gov This methodology utilizes allylic trichloroacetimidates bearing a 2-allylaryl group as substrates. nih.gov The process is initiated by a thermal nih.govnih.gov-sigmatropic rearrangement of the allylic trichloroacetimidate, which is followed by an intramolecular palladium-catalyzed aminoalkenylation. This sequence efficiently constructs the amino-substituted dihydronaphthalene core. The utility of this method has been demonstrated in the total synthesis of oxybenzo[c]phenanthridine alkaloids. nih.gov While the direct application of this method to fluorinated analogues has not been explicitly detailed, the robustness of the reaction sequence suggests its potential for creating fluorinated amino-substituted dihydronaphthalenes from appropriately substituted precursors.

Pyrolysis and Thermal Transformations Leading to Fluorinated Dihydronaphthalenes

Thermal rearrangements represent a powerful tool for accessing complex cyclic and polycyclic structures. In the context of fluorinated compounds, thermal transformations can drive unique rearrangements that might be difficult to achieve under milder conditions.

A relevant example is the thermal vinylcyclopropane rearrangement (VCPR) of fluorinated precursors. nih.gov While this method has been primarily utilized for the synthesis of difluorinated cyclopentenes and fluorinated benzocycloheptadienes, the principles can be extended to the design of precursors for fluorinated dihydronaphthalenes. The rearrangement of gem-difluorinated vinylcyclopropanes can proceed through competing pathways, including the desired VCPR and a nih.govnih.gov-rearrangement. nih.gov The outcome is highly dependent on the stereochemistry of the starting material and the reaction temperature. For instance, the trans-E isomer of ethyl 3-(1'-(2',2'-difluoro-3'-phenyl)cyclopropyl)propenoate undergoes a near-quantitative VCPR to a difluorocyclopentene at temperatures between 100-180 °C. nih.gov In contrast, the cis-cyclopropane isomers favor a nih.govnih.gov-rearrangement to afford benzocycloheptadiene derivatives. nih.gov The high temperatures required for some of these transformations can be a limitation, but the development of catalysts may allow for these rearrangements to occur at lower temperatures. nih.gov

Elucidation of Reaction Mechanisms and Mechanistic Investigations in 6 Fluoro 1,2 Dihydronaphthalene Chemistry

Computational Mechanistic Elucidations

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for investigating reaction mechanisms at a molecular level. For fluorinated aromatic compounds, DFT can provide invaluable insights into transition states, intermediates, and the energetic landscapes of various reaction pathways.

While specific DFT studies exclusively focused on 6-fluoro-1,2-dihydronaphthalene are not extensively documented in publicly available literature, the principles can be inferred from studies on related fluorinated aromatic systems. DFT calculations are instrumental in locating and characterizing the geometry of transition states and intermediates along a reaction coordinate. For instance, in nucleophilic aromatic substitution (SNAr) reactions, DFT can distinguish between a stepwise mechanism, proceeding through a stable Meisenheimer complex (an intermediate), and a concerted mechanism, where bond formation and breakage occur simultaneously via a single transition state.

In related fluoronaphthalene systems, DFT calculations have been employed to investigate the mechanism of SNAr reactions. These studies analyze the potential energy surface to determine whether a stable intermediate or a transition state is formed, which dictates the operative mechanism. The presence of a fluorine substituent can significantly influence the stability of these species and, consequently, the reaction pathway.

For fluorinated compounds, DFT calculations can elucidate the role of the fluorine atom in stabilizing or destabilizing intermediates and transition states. The high electronegativity of fluorine can influence the electron distribution in the molecule, affecting its reactivity. For example, in the context of C-F bond activation, DFT studies can model the interaction of the fluorinated substrate with a catalyst and calculate the energy profile for the cleavage of the strong carbon-fluorine bond. These calculations can reveal the thermodynamic and kinetic favorability of different activation pathways. researchgate.net

Nucleophilic Reactivity and Substitution Mechanisms

The partially unsaturated ring of this compound presents multiple sites for nucleophilic attack. The fluorine atom on the aromatic ring also influences the susceptibility of the molecule to nucleophilic substitution.

The reactivity of halogenoalkanes in nucleophilic substitution reactions is well-established, with the strength of the carbon-halogen bond playing a crucial role. chemistrystudent.com The C-F bond is the strongest among the carbon-halogen bonds, making fluorinated compounds generally less reactive towards nucleophilic substitution. chemistrystudent.com However, in aromatic systems, the presence of activating groups or specific reaction conditions can facilitate such reactions.

In dihydronaphthalene systems, nucleophilic substitution can occur, and the mechanism can be either SN1 or SN2, depending on the structure of the substrate and the reaction conditions. researchgate.netchemguide.co.uk For instance, studies on cyclopropyl (B3062369) carbinol derivatives of dihydronaphthalene suggest that substitution at a quaternary carbon can proceed through an SN1-like mechanism. researchgate.net While specific studies on this compound are scarce, it is plausible that nucleophilic attack could occur at the allylic positions or at the fluorinated aromatic ring, with the operative mechanism being influenced by the stability of potential carbocationic intermediates or the steric hindrance around the reaction center.

The following table outlines the general characteristics of SN1 and SN2 mechanisms, which are relevant to understanding the potential nucleophilic substitution pathways for this compound.

| Feature | SN1 Mechanism | SN2 Mechanism |

| Rate Determining Step | Unimolecular (involves only the substrate) | Bimolecular (involves both substrate and nucleophile) |

| Intermediate | Carbocation | No intermediate, proceeds through a transition state |

| Stereochemistry | Racemization | Inversion of configuration |

| Substrate Structure | Favored by tertiary > secondary >> primary | Favored by primary > secondary >> tertiary |

| Nucleophile | Strength of nucleophile is less important | Strong nucleophile is favored |

This table presents generalized information on SN1 and SN2 reactions.

In certain reactions, a direct nucleophilic substitution (SN2) pathway can compete with a pathway involving an initial electron transfer (ET) from the nucleophile to the substrate. This competition is influenced by the redox potentials of the reactants and the stability of the resulting radical ions. While there is no specific data on this competition for this compound, the principles can be drawn from the broader understanding of naphthalene (B1677914) derivative chemistry. The extended π-system of the naphthalene core can stabilize radical anions formed upon electron transfer, potentially making the ET pathway more competitive under certain conditions.

Radical-Mediated Processes and Intermediates

Radical reactions offer alternative pathways for the functionalization of organic molecules. The involvement of radical intermediates in the chemistry of dihydronaphthalenes has been documented.

Research on the thermal decomposition of 1,2-dihydronaphthalene (B1214177) has shown the formation of various radical intermediates. acs.orgosti.gov These studies indicate that at elevated temperatures, the dihydronaphthalene structure can undergo bond cleavage to generate radicals that can then participate in a variety of subsequent reactions, including addition and cyclization. osti.gov

Furthermore, the synthesis of substituted 1,2-dihydronaphthalenes can be achieved through catalytic processes involving radical intermediates. rsc.org For example, cobalt-catalyzed reactions can proceed via metalloradical activation, leading to the formation of a cobalt(III)-carbene radical intermediate. rsc.org Trapping experiments have confirmed the radical nature of these catalytic cycles. rsc.org

The presence of a fluorine atom in this compound would likely influence the stability and reactivity of any radical intermediates formed. The electronegativity of fluorine can affect the electron density at adjacent carbon atoms, which in turn can impact the course of radical-mediated reactions. The study of radical-mediated C-F bond activation is an active area of research, with photochemical methods showing promise for the functionalization of fluorinated compounds. nih.gov

Photoredox Catalysis and Aryl Radical Generation

Photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling the generation of reactive intermediates under mild conditions. nih.gov A key application of this technology is the formation of aryl radicals, which can participate in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. acs.org

The general mechanism for aryl radical generation via photoredox catalysis often involves a photocatalyst, typically a transition metal complex (e.g., of Ruthenium or Iridium) or an organic dye, that becomes excited upon absorption of visible light. oup.comdalalinstitute.com The excited photocatalyst can then engage in a single-electron transfer (SET) with a suitable aryl precursor. Aryl diazonium salts, aryl halides, and even carboxylic acids have been successfully employed as precursors for aryl radicals. acs.org

For instance, in a typical cycle involving an aryl diazonium salt, the photo-excited catalyst reduces the diazonium salt, leading to the release of nitrogen gas and the formation of an aryl radical. oup.com This radical is then free to react with other substrates in the reaction mixture.

| Precursor Type | General Transformation | Key Features |

| Aryl Diazonium Salts | Ar-N₂⁺ + e⁻ → Ar• + N₂ | Rapid reaction, often used in arylation reactions. oup.com |

| Aryl Halides | Ar-X + e⁻ → [Ar-X]•⁻ → Ar• + X⁻ | Requires a photocatalyst with sufficient reduction potential. |

| Benzoic Acids | Ar-COOH → Ar• + CO₂ + H⁺ + e⁻ | Decarboxylative approach, offering an alternative to halides. acs.org |

Biradical Intermediates in Photochemical Isomerizations

Photochemical isomerizations are a class of reactions that proceed through electronically excited states, often involving the formation of biradical intermediates. These reactions can lead to significant structural rearrangements that are not readily accessible through thermal pathways.

In the context of unsaturated cyclic systems, photochemical irradiation can promote an electron from a π bonding orbital to a π* antibonding orbital, leading to an excited state. This excited molecule may then undergo a conformational change or bond rotation to a lower energy state, which can be a biradical species. For some α,β-unsaturated carbonyl compounds, photoisomerization occurs in the S₁ state, followed by a non-radiative decay to the ground state, potentially via a conical intersection. nih.gov In other systems, intersystem crossing to a triplet state (T₁) can occur, leading to the formation of a triplet biradical intermediate. nih.gov

While direct photochemical isomerization studies on this compound are not prominent in the literature, the general principles can be applied. The presence of the conjugated diene system within the 1,2-dihydronaphthalene scaffold makes it a candidate for such photochemical transformations. Irradiation could potentially lead to cis-trans isomerization of the double bond or other rearrangements via biradical intermediates. The fluorine atom's influence on the electronic structure and the energy levels of the π orbitals would be a critical factor in determining the specific reaction pathway and the nature of the intermediates formed.

Ionic Mechanisms and Hydride Abstraction Processes

Ionic mechanisms are fundamental to a vast number of organic reactions and often involve the formation of carbocationic intermediates. One method for generating such intermediates is through hydride abstraction, where a hydride ion (H⁻) is removed from an organic molecule by a strong Lewis acid or a suitable cationic species.

Highly fluorinated carbocations, such as the perfluorotrityl cation ((C₆F₅)₃C⁺), have demonstrated remarkable hydride affinity, capable of abstracting hydride even from alkanes at ambient temperatures. researchgate.netchemrxiv.orgyoutube.com The high electrophilicity of these fluorinated cations is a direct consequence of the powerful electron-withdrawing nature of the fluorine atoms.

In the case of this compound, the dihydronaphthalene core possesses allylic and benzylic-type hydrogens. These hydrogens are generally more susceptible to abstraction than those on a simple alkane due to the stability of the resulting carbocation. A strong hydride abstracting agent could potentially remove a hydride from the C1 or C2 position, leading to the formation of a resonance-stabilized carbocation.

| Position of Hydride Abstraction | Nature of Resulting Carbocation | Stabilizing Factors |

| C1 | Secondary, Benzylic-type | Resonance delocalization into the aromatic ring. |

| C2 | Secondary, Allylic-type | Resonance delocalization across the double bond. |

The fluorine atom at the 6-position would exert an electron-withdrawing effect through the aromatic ring, which would destabilize the positive charge of the carbocation. This effect would likely make hydride abstraction from this compound more challenging compared to its non-fluorinated counterpart. Computational studies on similar systems have shown that steric factors also play a significant role in the feasibility and rate of hydride abstraction. chemrxiv.org

Concerted vs. Stepwise Reaction Mechanisms in Cycloadditions

Cycloaddition reactions are powerful tools for the construction of cyclic molecules. A central mechanistic question in many cycloadditions is whether the new sigma bonds are formed simultaneously in a concerted process or sequentially via an intermediate, which is often a biradical or zwitterionic species. libretexts.orglibretexts.org

The Diels-Alder reaction, a [4π+2π] cycloaddition, is a classic example that typically proceeds through a concerted, though often asynchronous, transition state. libretexts.org However, depending on the nature of the diene and dienophile, a stepwise mechanism involving a biradical intermediate can become competitive. acs.org The electronic properties of the substituents on both the diene and dienophile play a crucial role in determining the preferred pathway.

For this compound acting as the diene component in a cycloaddition, the fluorine substituent would influence the energies of the frontier molecular orbitals (HOMO and LUMO). An electron-withdrawing fluorine atom would lower the energy of both the HOMO and LUMO of the diene system. In a normal-electron-demand Diels-Alder reaction, this would decrease the HOMO(diene)-LUMO(dienophile) energy gap if the dienophile is electron-poor, but increase it if the dienophile is electron-rich. This modulation of the frontier orbital energies could impact the reaction rate and potentially shift the mechanism towards a more stepwise character, especially in reactions with electronically mismatched partners.

Computational studies on the cycloaddition of nitrone to various dipolarophiles have shown that while the concerted path is generally favored, a stepwise diradical mechanism can become competitive with highly reactive or antiaromatic dipolarophiles. nih.gov This highlights the subtle balance of electronic and steric factors that govern the reaction mechanism.

Anchimerically Assisted Reaction Pathways in Elimination Steps

Anchimeric assistance, or neighboring group participation, refers to the involvement of a nearby functional group in the rate-determining step of a reaction, often leading to a significant rate enhancement. dalalinstitute.comyoutube.com This phenomenon is typically observed in nucleophilic substitution and elimination reactions.

In an elimination reaction, if a neighboring group can stabilize the developing positive charge in the transition state through intramolecular interaction, the reaction rate can be substantially increased compared to a pathway without such participation. This assistance can occur through the donation of lone pair electrons from a heteroatom or through the interaction with the π-electrons of a double bond or an aromatic ring. dalalinstitute.com

For a derivative of this compound designed to undergo an elimination reaction, for example, from the saturated portion of the six-membered ring, the potential for anchimeric assistance would depend on the nature and position of the leaving group and the participating group. The fluorine atom itself, being on the aromatic ring, is unlikely to directly participate as a neighboring group in a reaction on the alicyclic part. However, the π-system of the aromatic ring or the double bond could potentially provide anchimeric assistance, depending on the stereochemical arrangement of the molecule.

The magnitude of rate enhancement due to anchimeric assistance can be dramatic, with some reactions proceeding orders of magnitude faster than their non-assisted counterparts. dalalinstitute.com

| Participating Group | Type of Interaction | Potential for Rate Enhancement |

| Heteroatom with Lone Pair | Intramolecular nucleophilic attack | High |

| Alkene π-bond | Formation of a bridged carbocation | High |

| Aromatic Ring (Phenonium ion) | Delocalization of positive charge | Moderate to High |

While specific examples of anchimerically assisted eliminations in this compound are not readily found in the literature, the foundational principles of neighboring group participation are well-established and would apply to suitably substituted derivatives of this compound.

Chemical Reactivity and Transformations of 6 Fluoro 1,2 Dihydronaphthalene Derivatives

Olefin Functionalization and Subsequent Modifications

The double bond in 6-fluoro-1,2-dihydronaphthalene is susceptible to various electrophilic additions and oxidation reactions, providing a gateway to highly functionalized derivatives.

Epoxidation: The olefin can be converted to the corresponding epoxide, 6-fluoro-1,2-epoxy-1,2,3,4-tetrahydronaphthalene, using common epoxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA). This epoxide is a key intermediate for introducing other functional groups. For instance, kinetic resolution of the racemic epoxide can be achieved via asymmetric C-H hydroxylation catalyzed by chiral manganese (salen) complexes, yielding enantiomerically enriched products. acs.org

Dihydroxylation: The double bond can be dihydroxylated to form vicinal diols.

Syn-dihydroxylation: This is typically achieved using osmium tetroxide (OsO₄) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO), or with potassium permanganate (B83412) under cold, alkaline conditions. These reactions proceed through a concerted mechanism to yield a cis-diol.

Anti-dihydroxylation: This can be accomplished via the epoxide intermediate. Acid-catalyzed hydrolysis of the epoxide ring proceeds through a backside attack by water, resulting in the formation of a trans-diol.

Enzymatic methods also provide routes to dihydroxylated products. Dioxygenase enzymes, such as those from Pseudomonas putida, can catalyze the cis-dihydroxylation of the double bond. acs.orgnih.gov

The fluorine atom at the C-6 position is expected to have a minimal electronic effect on the reactivity of the isolated double bond, so reaction conditions similar to those for the parent 1,2-dihydronaphthalene (B1214177) are generally applicable.

| Reaction | Reagent(s) | Product Type | Stereochemistry |

| Epoxidation | m-CPBA | Epoxide | Syn-addition |

| Syn-Dihydroxylation | 1. OsO₄, NMO 2. NaHSO₃ | Vicinal Diol | Syn-addition (cis) |

| Anti-Dihydroxylation | 1. m-CPBA 2. H₃O⁺ | Vicinal Diol | Anti-addition (trans) |

| Enzymatic Dihydroxylation | Toluene Dioxygenase (TDO) | Vicinal Diol | Syn-addition (cis) |

Dehydrogenation Reactions and Aromatization Pathways

Aromatization of this compound derivatives provides a direct route to substituted 2-fluoronaphthalenes. This transformation is a formal oxidation that can be achieved using various methods.

Catalytic Dehydrogenation: A modern and efficient method involves palladium-catalyzed aerobic dehydrogenation. Using a catalyst system such as Pd(OAc)₂ or Pd(TFA)₂ with an appropriate ligand (e.g., 4,5-diazafluorenone) and air or molecular oxygen as the terminal oxidant, the dihydronaphthalene ring is aromatized under relatively mild conditions. docbrown.info Heterogeneous catalysts like palladium on carbon (Pd/C) at elevated temperatures can also effect this transformation, sometimes without the need for an external oxidant. masterorganicchemistry.com

Chemical Oxidants: High-potential quinones, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), are classic reagents for the dehydrogenation of hydroaromatic compounds and are effective for converting this compound to 2-fluoronaphthalene. researchgate.net The reaction proceeds via hydride abstraction from the allylic positions.

A metal-free, visible-light-mediated approach using a photocatalyst like 9-mesityl-10-methylacridinium (B1239669) perchlorate (B79767) and an external oxidant has also been reported for the aromatization of 1,2-dihydronaphthalenes. This method tolerates various functional groups, suggesting its applicability to the 6-fluoro derivative.

Derivatization via Halogenation and Dihalogenation

The olefinic bond of this compound can undergo electrophilic addition with halogens, such as bromine (Br₂) and chlorine (Cl₂), to yield vicinal dihalides. libretexts.org

For this compound, this would result in the formation of trans-1,2-dibromo-6-fluoro-1,2,3,4-tetrahydronaphthalene. These dihalogenated derivatives can serve as precursors for further transformations, such as elimination reactions to reintroduce unsaturation or nucleophilic substitution. The reaction is typically carried out in an inert solvent like dichloromethane (B109758) (CH₂Cl₂) or carbon tetrachloride (CCl₄). libretexts.org

| Reaction | Reagent | Intermediate | Product Stereochemistry |

| Dihalogenation | Br₂ in CCl₄ | Cyclic Bromonium Ion | Anti-addition |

| Dihalogenation | Cl₂ in CH₂Cl₂ | Cyclic Chloronium Ion | Anti-addition |

Oxidative Rearrangements and Ring Contractions

One of the most significant transformations of 1,2-dihydronaphthalene derivatives is their oxidative rearrangement to form indane scaffolds. This ring contraction is efficiently promoted by hypervalent iodine(III) reagents. researchgate.netorganic-chemistry.org

The most common reagent for this purpose is hydroxy(tosyloxy)iodobenzene (HTIB), also known as Koser's reagent. wikipedia.org When a this compound derivative is treated with HTIB in a suitable solvent like methanol (B129727) or a fluorinated alcohol (e.g., 2,2,2-trifluoroethanol), it undergoes a rearrangement to produce a functionalized 5-fluoroindane derivative. wikipedia.orgrsc.org

The reaction is believed to proceed via electrophilic attack of the iodine(III) reagent on the double bond, followed by a 1,2-aryl migration, which leads to the contraction of the six-membered ring to a five-membered ring. A key feature of this reaction is its high diastereoselectivity, typically yielding trans-1,3-disubstituted indanes. researchgate.netwikipedia.org This transformation is a powerful tool for the synthesis of complex molecules, including the non-selective monoamine uptake inhibitor, indatraline. researchgate.net

| Starting Material | Reagent | Solvent | Product |

| 1,2-Dihydronaphthalene | PhI(OH)OTs (HTIB) | Methanol (MeOH) | 1-Methoxy-2-tosyloxyindan |

| 1,2-Dihydronaphthalene | PhI(OH)OTs (HTIB) | Trifluoroethanol (TFE) | 1-(2,2,2-Trifluoroethoxy)-2-tosyloxyindan |

| Substituted 1,2-Dihydronaphthalenes | PhI(OH)OTs (HTIB) | Various | Substituted Indanes |

Functional Group Interconversions (e.g., Hydroxylation, Amination, Triazole Formation)

The this compound core can be elaborated into a wide array of derivatives through various functional group interconversions.

Hydroxylation: As discussed in Section 4.1, the olefin can be hydroxylated to form diols. Additionally, allylic hydroxylation can occur, for example, through enzymatic catalysis, to introduce a hydroxyl group at the C-4 position.

Amination: Introducing a nitrogen functionality can be achieved through several methods.

Sharpless Aminohydroxylation: This powerful reaction allows for the direct, stereoselective conversion of the alkene into a vicinal amino alcohol. Using a catalytic amount of osmium tetroxide, a chiral ligand (derived from dihydroquinine or dihydroquinidine), and a nitrogen source like chloramine-T, a syn-amino alcohol is formed. organic-chemistry.orgrsc.orgbuchler-gmbh.com This provides a direct route to chiral amino alcohols based on the 6-fluoro-1,2,3,4-tetrahydronaphthalene (B1593897) skeleton.

From Epoxide: The epoxide intermediate (see Section 4.1) can be opened with an amine or an azide (B81097) nucleophile. Ring-opening with sodium azide (NaN₃) followed by reduction (e.g., with H₂/Pd or LiAlH₄) provides a route to vicinal amino alcohols.

Direct synthesis of enantioenriched 1-amino-4-fluoro-1,2-dihydronaphthalene derivatives has been reported, starting from 2-halobenzaldehydes via a multi-step sequence involving allylation and ring-closing metathesis. acs.org

Triazole Formation: The formation of a triazole ring is a valuable transformation in medicinal chemistry. A 1,2,3-triazole can be appended to the this compound scaffold using the Huisgen 1,3-dipolar cycloaddition, often referred to as "click chemistry." libretexts.org A plausible synthetic route involves:

Epoxidation of the double bond of this compound.

Ring-opening of the resulting epoxide with sodium azide (NaN₃) to introduce the azide functionality, forming an azido (B1232118) alcohol.

Cycloaddition of the azide with a terminal alkyne (R-C≡CH) in the presence of a copper(I) catalyst to form the 1,4-disubstituted 1,2,3-triazole ring.

This sequence transforms the simple alkene into a complex, heterocycle-containing structure.

Spectroscopic and Spectrometric Characterization in the Research of 6 Fluoro 1,2 Dihydronaphthalene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 6-Fluoro-1,2-dihydronaphthalene, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR spectroscopy provides information on the number, environment, and coupling of hydrogen atoms in a molecule. In this compound, the proton spectrum is expected to show distinct signals for the aromatic, vinylic, and aliphatic protons.

The aromatic protons on the fluorinated ring will be influenced by the electron-withdrawing nature of the fluorine atom, leading to shifts in their resonance frequencies. libretexts.org Protons ortho and meta to the fluorine atom will experience different degrees of deshielding and will also exhibit coupling to the fluorine nucleus, resulting in more complex splitting patterns than would be seen in the non-fluorinated analogue. youtube.com The vinylic protons of the partially saturated ring are expected to appear at chemical shifts intermediate between those of aromatic and aliphatic protons. libretexts.org The aliphatic protons at the C1 and C2 positions will likely appear as complex multiplets due to geminal and vicinal coupling to each other and to the vinylic protons. libretexts.org

Expected ¹H NMR Chemical Shift Ranges for this compound:

| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity |

| Aromatic (Ar-H) | 6.5 - 8.0 | Multiplet (doublet of doublets, etc.) |

| Vinylic (=CH) | 4.5 - 6.5 | Multiplet |

| Aliphatic (CH₂) | 1.2 - 2.8 | Multiplet |

This table is generated based on typical chemical shift values for similar structural motifs. libretexts.orglibretexts.org

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts of the carbon atoms in the aromatic ring will be significantly affected by the fluorine substituent. The carbon atom directly bonded to the fluorine (C-6) will exhibit a large chemical shift and will be split into a doublet due to one-bond carbon-fluorine coupling. The chemical shifts of the other aromatic carbons will also be influenced by the fluorine's inductive and resonance effects.

Expected ¹³C NMR Chemical Shift Ranges for this compound:

| Carbon Type | Expected Chemical Shift (ppm) |

| Aromatic (C-F) | 155 - 165 (doublet) |

| Aromatic (Ar-C) | 110 - 140 |

| Vinylic (=C) | 120 - 140 |

| Aliphatic (C) | 20 - 40 |

This table is generated based on typical chemical shift values for fluorinated aromatic compounds.

¹⁹F NMR is a powerful technique for studying fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. wikipedia.org In the case of this compound, the ¹⁹F NMR spectrum would be expected to show a single resonance, as there is only one fluorine atom in the molecule. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, the signal will be split into a multiplet due to coupling with neighboring protons, providing valuable information for confirming the fluorine's position on the aromatic ring. The coupling constants (J-values) between fluorine and protons on the aromatic ring are typically observed over several bonds. wikipedia.org

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic C-H and C=C bonds, the vinylic C-H and C=C bonds, and the aliphatic C-H bonds. A key feature will be the C-F stretching vibration, which typically appears in the region of 1000-1400 cm⁻¹. The presence of this strong absorption band would be a clear indication of the fluorine substituent.

Expected IR Absorption Bands for this compound:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H stretch | 3000 - 3100 |

| Vinylic =C-H stretch | 3020 - 3080 |

| Aliphatic C-H stretch | 2850 - 2960 |

| Aromatic C=C stretch | 1450 - 1600 |

| Vinylic C=C stretch | 1640 - 1680 |

| C-F stretch | 1000 - 1400 |

This table is generated based on typical IR absorption frequencies for the respective functional groups.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The high-resolution mass spectrum would provide the exact molecular formula. The fragmentation pattern observed in the mass spectrum gives clues about the structure of the molecule. libretexts.org For this compound, fragmentation would likely involve the loss of small molecules or radicals. Aromatic systems are relatively stable, so the molecular ion peak is expected to be prominent. libretexts.org Fragmentation may involve the cleavage of the aliphatic ring or the loss of a fluorine atom or an HF molecule.

Expected Key Fragments in the Mass Spectrum of this compound:

| Fragment | Description |

| [C₁₀H₉F]⁺ | Molecular Ion (M⁺) |

| [M - H]⁺ | Loss of a hydrogen atom |

| [M - F]⁺ | Loss of a fluorine atom |

| [M - HF]⁺ | Loss of hydrogen fluoride |

| [C₈H₇F]⁺ | Retro-Diels-Alder fragmentation of the dihydro ring |

This table is generated based on common fragmentation patterns of aromatic and halogenated compounds. libretexts.orglibretexts.org

Photoelectron Spectroscopy for Electronic Structure Investigations

Photoelectron spectroscopy (PES) is a technique used to measure the ionization potentials of molecules, providing direct insight into their electronic structure. utwente.nl In the context of this compound, PES can be used to understand the effect of fluorine substitution on the π-electron system of the naphthalene (B1677914) core. The introduction of a highly electronegative fluorine atom is expected to lower the energy of both the σ and π molecular orbitals. This stabilizing effect would result in higher ionization potentials for the fluorinated compound compared to the parent 1,2-dihydronaphthalene (B1214177). The analysis of the shifts in the ionization bands upon fluorination can provide detailed information about the nature of the molecular orbitals and the extent of interaction between the fluorine atom's lone pairs and the naphthalene π-system. utwente.nl

Vibrational Spectroscopy for Molecular Conformation and Dynamics

Vibrational spectroscopy, encompassing techniques such as infrared (IR) and Raman spectroscopy, serves as a powerful, non-destructive tool for elucidating the molecular structure, conformation, and dynamics of chemical compounds. These methods probe the vibrational energy levels of a molecule, which are intrinsically linked to its three-dimensional geometry and the forces governing the motion of its atoms. While direct experimental vibrational spectroscopic data for this compound is not extensively available in the public domain, the analysis of related structures, such as substituted 1,2-dihydronaphthalenes, provides a foundational understanding of the conformational dynamics at play.

The 1,2-dihydronaphthalene scaffold is not planar. The dihydro-aromatic ring can adopt a twisted conformation. The introduction of a substituent, such as a fluorine atom at the 6-position on the aromatic ring, is not expected to significantly alter the conformation of the dihydronaphthyl ring system itself. However, it will introduce unique vibrational modes associated with the carbon-fluorine bond.

Conformational Analysis of Substituted 1,2-dihydronaphthalenes

Studies on various substituted 1,2-dihydronaphthalenes have shown that the dihydronaphthyl ring exists in a dynamic equilibrium between different conformations. The preferred conformation is influenced by the steric and electronic effects of the substituents. For instance, research on 2-substituted 1,2-dihydronaphthalenes has indicated that the substituent's preference for a pseudo-equatorial or pseudo-axial position is dependent on its nature. rsc.org While this provides insight into the behavior of the dihydronaphthyl ring, the influence of a substituent on the aromatic portion, as in this compound, primarily affects the electronic distribution and the vibrational modes of the benzene (B151609) ring.

Anticipated Vibrational Signatures

A theoretical analysis of the vibrational spectra of this compound would predict characteristic bands for different functional groups and molecular motions.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Associated Motion |

| Aromatic C-H Stretch | 3100 - 3000 | Stretching of C-H bonds on the benzene ring |

| Aliphatic C-H Stretch | 3000 - 2850 | Stretching of C-H bonds in the dihydro portion |

| C=C Stretch (Aromatic) | 1625 - 1450 | Stretching of carbon-carbon double bonds in the benzene ring |

| CH₂ Scissoring | ~1465 | Bending motion of the methylene (B1212753) groups |

| C-F Stretch | 1250 - 1000 | Stretching of the carbon-fluorine bond |

| Aromatic C-H Bending (Out-of-Plane) | 900 - 675 | Bending of C-H bonds out of the plane of the benzene ring |

This table represents generalized expected ranges and the actual experimental values may vary.

Molecular Dynamics and Conformational Flexibility

Computational and Theoretical Chemistry Studies on 6 Fluoro 1,2 Dihydronaphthalene Systems

Quantum Chemical Calculations

Geometry Optimization and Electronic Structure Analysis

No published studies were found that detail the optimized geometry (bond lengths, bond angles, and dihedral angles) or the electronic structure (e.g., molecular orbital energies, HOMO-LUMO gap, and electron density distribution) of 6-Fluoro-1,2-dihydronaphthalene.

Reaction Energetics and Thermodynamic Properties

Specific data on the reaction energetics, such as the energies of reaction for various transformations, and the standard thermodynamic properties (enthalpy of formation, entropy, and Gibbs free energy) for this compound are not available in the current scientific literature.

Conformational Analysis and Molecular Geometry

A detailed conformational analysis, including the identification of the most stable conformers and the energy barriers to their interconversion for this compound, has not been reported.

Investigation of Reactive Intermediates and Transition State Structures

There are no available studies that computationally investigate the structures and energies of potential reactive intermediates or transition states involving this compound in chemical reactions.

Theoretical Prediction of Reactivity and Stereoselectivity

Without the foundational data from quantum chemical calculations, no theoretical predictions on the reactivity (e.g., susceptibility to electrophilic or nucleophilic attack) or the stereoselectivity of reactions involving this compound have been published.

Applications of 6 Fluoro 1,2 Dihydronaphthalene in Advanced Organic Synthesis Research

As a Precursor for Novel Polycyclic and Heterocyclic Compound Synthesis

The dihydronaphthalene framework of 6-Fluoro-1,2-dihydronaphthalene serves as a reactive template for the synthesis of a variety of polycyclic aromatic hydrocarbons (PAHs) and heterocyclic systems. The double bond within the partially saturated ring can participate in a range of cycloaddition reactions, such as Diels-Alder reactions, to construct new six-membered rings. Subsequent aromatization or further functionalization can then lead to complex polycyclic systems.

For instance, the reaction of this compound with various dienophiles can yield fluorinated analogues of anthracene (B1667546) or phenanthrene. These reactions are often catalyzed by Lewis acids to enhance reactivity and control stereoselectivity. The fluorine substituent, being relatively small and electronically withdrawing, can influence the regioselectivity of these cycloadditions.

Furthermore, the double bond can be subjected to oxidative cleavage to generate difunctional intermediates, which can then be cyclized to form heterocyclic compounds. For example, ozonolysis followed by reductive workup could yield a dialdehyde, a versatile precursor for the synthesis of nitrogen- or sulfur-containing heterocycles through condensation reactions with appropriate amines or thiols. The presence of the fluorine atom in the final heterocyclic product can be advantageous for modulating properties such as metabolic stability and binding affinity in medicinal chemistry applications. nih.gov

Table 1: Representative Transformations of this compound to Polycyclic and Heterocyclic Systems

| Starting Material | Reagents and Conditions | Product Type | Potential Application |

| This compound | 1. Maleic anhydride, heat2. Dehydrogenation (e.g., DDQ) | Fluorinated Phenanthrene derivative | Organic Electronics |

| This compound | 1. Ozonolysis (O₃)2. Reductive workup (e.g., Zn/H₂O) | Fluorinated Dialdehyde | Precursor for Heterocycles |

| This compound | 1. Epoxidation (e.g., m-CPBA)2. Ring-opening with NaN₃ | Fluorinated Azido-alcohol | Precursor for Nitrogen Heterocycles |

Role in the Development of Fluorinated Building Blocks for Complex Chemical Structures

The strategic placement of a fluorine atom on the aromatic ring of this compound makes it an invaluable building block for introducing fluorine into more complex molecules. sigmaaldrich.com Fluorinated organic compounds are of significant interest due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity. alfa-chemistry.com

The chemical reactivity of this compound allows for its modification into a variety of other fluorinated synthons. For example, the double bond can be hydroborated and oxidized to introduce a hydroxyl group, which can then be further functionalized. Alternatively, the aromatic ring can undergo electrophilic substitution reactions, with the fluorine atom directing incoming electrophiles to specific positions.

These second-generation building blocks, derived from this compound, can then be incorporated into larger, more complex molecules through cross-coupling reactions or other carbon-carbon bond-forming strategies. This approach allows for the late-stage introduction of a fluorine-containing moiety into a synthetic route, which can be highly advantageous in the synthesis of complex drug candidates or advanced materials.

Contribution to the Preparation of Specific Hydroaromatic and Indane Scaffolds

Hydroaromatic and indane scaffolds are prevalent motifs in a wide range of biologically active natural products and pharmaceutical agents. This compound serves as a key starting material for the stereocontrolled synthesis of fluorinated versions of these important structural frameworks.

The double bond in this compound can be selectively hydrogenated to produce 6-fluorotetralin. The stereochemistry of this reduction can often be controlled by the choice of catalyst and reaction conditions, leading to specific diastereomers. Furthermore, rearrangement reactions, such as the Wagner-Meerwein rearrangement, can be employed to contract the six-membered ring of the dihydronaphthalene system to a five-membered ring, thereby accessing the indane scaffold.

The synthesis of these fluorinated hydroaromatic and indane scaffolds is of particular interest as the fluorine atom can significantly impact the conformational preferences and biological activity of the resulting molecules.

Table 2: Synthesis of Hydroaromatic and Indane Scaffolds from this compound

| Starting Material | Reagents and Conditions | Product Scaffold | Significance |

| This compound | H₂, Pd/C | 6-Fluorotetralin | Core of various bioactive molecules |

| This compound | 1. Epoxidation2. Lewis acid-catalyzed rearrangement | 5-Fluoro-2,3-dihydro-1H-indene derivative | Access to fluorinated indane systems |

Utilization in the Development of Synthetic Standards for Analytical Methodologies (e.g., Environmental Chemistry Analysis)

The increasing prevalence of fluorinated compounds in pharmaceuticals, agrochemicals, and industrial materials necessitates the development of robust analytical methods for their detection and quantification in environmental samples. Synthetic standards of high purity are essential for the validation of these analytical methods, ensuring accurate and reliable results.

This compound, as a well-defined chemical entity, has the potential to be utilized as a synthetic standard or as a precursor for the synthesis of a range of fluorinated naphthalene (B1677914) derivatives that may be of environmental concern. For example, it could be used to synthesize fluorinated polycyclic aromatic hydrocarbons (F-PAHs), which are an emerging class of environmental contaminants.

By having access to pure samples of this compound and its derivatives, analytical chemists can develop and calibrate methods based on techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the trace analysis of these compounds in complex matrices like water, soil, and air. A related compound, 1,1,6-Trimethyl-1,2-dihydronaphthalene (TDN), is a known aroma compound in wine, and its detection and quantification rely on the availability of pure standards. mdpi.comnih.govresearchgate.net This highlights the importance of such standards in various fields of analytical chemistry.

Q & A

Basic Question: What are the standard synthetic methodologies for preparing 6-Fluoro-1,2-dihydronaphthalene derivatives?

Methodological Answer:

The synthesis of fluorinated dihydronaphthalenes typically involves photoredox catalysis and transition metal-mediated reactions. For example, visible light-driven photoredox systems (e.g., 9-mesityl-10-methylacridinium perchlorate) combined with cobalt catalysts (e.g., Co(dmgH)₂PyCl) enable single-electron oxidation of methylenecyclopropanes (MCPs). This approach yields fluorinated derivatives in MeCN with Et₃N·3HF, achieving moderate yields (45–65%). Alternative routes include nitration and condensation steps, as seen in the synthesis of 6,7-dimethoxy-3-nitro-1,2-dihydronaphthalene using tetranitromethane and pyridine .

Advanced Question: How can reaction conditions be optimized to enhance regioselectivity in fluorinated dihydronaphthalene synthesis?

Methodological Answer:

Regioselectivity in fluorination is influenced by solvent systems and catalyst choice. For instance, using a mixed solvent system (MeCN/HFIP, 7:3) during the metal-hydride hydrogen atom transfer (MHAT) process improves yield (70–85%) and reduces side reactions. Temperature control (20–25°C) and stoichiometric adjustments of Et₃N·3HF (1.0 equiv.) are critical to stabilizing reactive intermediates. Kinetic studies using flow NMR can monitor dimerization rates and transient intermediates like o-xylylene, providing real-time data for optimizing reaction parameters .

Basic Question: What spectroscopic and crystallographic techniques are essential for structural elucidation of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹⁹F NMR are critical for confirming fluorine substitution patterns and dihydroaromatic ring conformation. For example, coupling constants (J = 8–12 Hz) between adjacent protons on the dihydronaphthalene ring indicate planar chair conformations.

- Mass Spectrometry : High-resolution MS (e.g., GC-MS with Turbomass spectrometers) validates molecular weights and isotopic patterns (e.g., 209.09 g/mol for C₁₀H₉Br derivatives) .

- X-ray Crystallography : Resolves fluorine positioning and hydrogen-bonding interactions, as seen in studies of 1,2,4,5,6,8-hexafluoronaphthalene, where bifurcated C–H⋯F–C interactions stabilize crystal lattices .

Advanced Question: How do fluorinated substituents influence metabolic activation pathways of this compound?

Methodological Answer:

Fluorine atoms alter metabolic pathways by modulating cytochrome P450 (CYP) oxidation and glutathione (GSH) conjugation. For example, glutathione S-transferase A5 catalyzes the conjugation of (1S,2R)-naphthalene 1,2-oxide with GSH, forming (1R)-glutathionyl-(2R)-hydroxy-1,2-dihydronaphthalene. Fluorine's electronegativity reduces epoxidation rates, decreasing DNA adduct formation. In vitro assays using human liver microsomes and LC-MS/MS are recommended to quantify metabolites and assess bioactivation pathways .

Basic Question: What experimental designs minimize bias in toxicological studies of this compound?

Methodological Answer:

Adhere to standardized risk-of-bias (RoB) criteria for animal and human studies:

- Randomization : Administer doses in a randomized sequence to avoid selection bias.

- Blinding : Conceal group allocation during data collection and analysis.

- Outcome Reporting : Ensure all measured endpoints (e.g., hepatic/renal effects) are fully disclosed.

Studies classified as "High Initial Confidence" must satisfy all four RoB criteria (e.g., complete outcome reporting, adequate randomization) .

Advanced Question: How can contradictory data on environmental persistence of fluorinated dihydronaphthalenes be resolved?

Methodological Answer:

Contradictions in degradation rates (e.g., soil vs. aquatic systems) require cross-validation using:

- High-Resolution Mass Spectrometry (HRMS) : Track degradation products like 1,2-dihydroxynaphthalene in soil microcosms.

- Isotopic Labeling : Use ¹⁸O-labeled H₂O to distinguish hydrolysis from microbial degradation.

- Meta-Analysis : Apply systematic review frameworks (e.g., PRISMA) to harmonize data from studies with heterogeneous exposure routes (inhalation, dermal) and species models (rodents, zebrafish) .

Basic Question: What computational tools predict the thermodynamic stability of this compound derivatives?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict reaction thermochemistry, including enthalpy changes (ΔH‡) for ring-opening reactions. NIST Chemistry WebBook provides validated thermochemical data (e.g., ΔfH° = −45 kJ/mol for naphthalene oxides), which can be cross-referenced with experimental DSC (Differential Scanning Calorimetry) results .

Advanced Question: What mechanisms underlie the stereochemical outcomes in dihydronaphthalene fluorination?

Methodological Answer:

Stereoselectivity arises from transition-state stabilization via π-π stacking between the aromatic ring and catalyst. For example, in Co-catalyzed fluorination, the anti-periplanar arrangement of the fluorine source (Et₃N·3HF) and MCPs dictates cis-addition. Chiral HPLC (e.g., Chiralpak IA column) separates enantiomers, while NOESY NMR confirms spatial arrangements of substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.